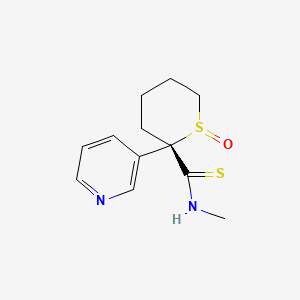
N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide typically involves a multi-step process. One common method starts with the preparation of 5-methyl-4-phenyl-1H-1,2,3-triazole, which is then coupled with 4-aminobenzamide. The reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups .
科学的研究の応用
N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines.
Biological Studies: It has been studied for its antimicrobial properties, including antibacterial and antifungal activities.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for drug discovery and development.
Industrial Applications: It is used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
作用機序
The mechanism of action of N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases. This inhibition disrupts signaling pathways that are crucial for cancer cell growth and survival .
類似化合物との比較
Similar Compounds
N-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-ylbenzamide: This compound also exhibits anticancer activity and shares structural similarities with N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide.
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. Its ability to inhibit specific molecular targets makes it a promising candidate for further development in medicinal chemistry .
特性
CAS番号 |
89778-91-6 |
|---|---|
分子式 |
C22H18N4O |
分子量 |
354.4 g/mol |
IUPAC名 |
N-[4-(5-methyl-4-phenyltriazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O/c1-16-21(17-8-4-2-5-9-17)24-25-26(16)20-14-12-19(13-15-20)23-22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,27) |
InChIキー |
IHVGAENOBAFAIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
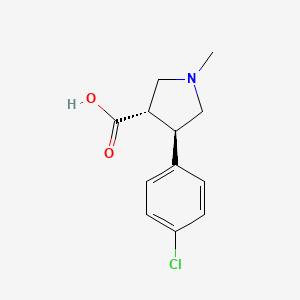
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)
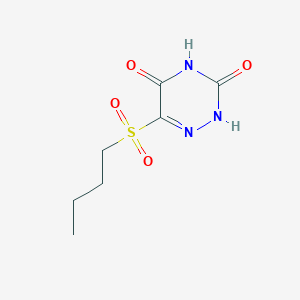
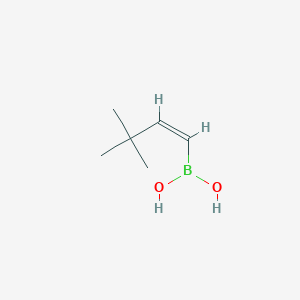

![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

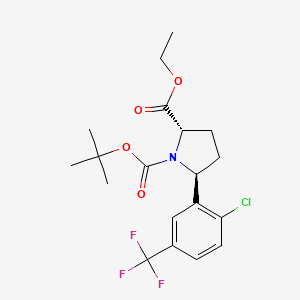
![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)
